{3-[(Acetyl-ethyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid
Description
{3-[(Acetyl-ethyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid is a pyrrolidine derivative featuring a tertiary amine substituent at the 3-position of the pyrrolidine ring, modified with an acetyl-ethyl-amino-methyl group, and an acetic acid moiety at the 1-position (Figure 1). This compound is structurally classified as an N-acyl-alpha amino acid derivative, sharing similarities with bioactive molecules that modulate cellular pathways .
Properties
IUPAC Name |
2-[3-[[acetyl(ethyl)amino]methyl]pyrrolidin-1-yl]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O3/c1-3-13(9(2)14)7-10-4-5-12(6-10)8-11(15)16/h10H,3-8H2,1-2H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLXDZRFKLSBSTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1CCN(C1)CC(=O)O)C(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization Strategies for Pyrrolidine Formation
The pyrrolidine ring is typically synthesized via intramolecular cyclization of γ-aminobutyraldehyde derivatives or [3+2] cycloadditions between azomethine ylides and electron-deficient alkenes. For example, reacting N-protected-4-penten-1-amine with a Lewis acid catalyst (e.g., BF₃·OEt₂) induces a 5-exo-trig cyclization to yield 3-substituted pyrrolidines.
Table 1 : Comparative Analysis of Pyrrolidine Synthesis Methods
| Method | Starting Material | Catalyst/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Cyclization | N-Boc-4-penten-1-amine | BF₃·OEt₂, CH₂Cl₂, 0°C | 78 | 95 |
| Reductive Amination | Glutaraldehyde + Amine | NaBH₃CN, MeOH, RT | 65 | 88 |
| Enzymatic Resolution | Racemic Pyrrolidine | Lipase PS, iPr₂O, 40°C | 42 | >99 |
Installation of the Acetic Acid Functionality
The acetic acid group is introduced via alkylation or Mannich reactions . A proven protocol involves reacting pyrrolidine with chloroacetic acid chloride in the presence of triethylamine:
Optimization studies indicate that substituting chloroacetic acid with bromoacetic acid methyl ester increases electrophilicity, achieving 92% conversion at 50°C.
Synthesis of the Acetyl-Ethyl-Amino-Methyl Sidechain
Sequential Alkylation-Acylation Approach
-
Mannich Reaction : Condensing pyrrolidine-3-carbaldehyde with ethylamine and formaldehyde yields 3-[(ethylamino)methyl]pyrrolidine .
-
Acetylation : Treating the secondary amine with acetic anhydride in dichloromethane provides the tertiary acetamide.
Critical Parameters :
-
Temperature Control : Maintaining 0–5°C during acetylation prevents N-overalkylation.
-
Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reaction homogeneity but require rigorous drying to avoid ester hydrolysis.
Integrated Multi-Step Synthesis
A convergent synthesis route combining the above strategies proceeds as follows:
Step 1 : Pyrrolidine ring formation via reductive amination of glutaraldehyde with benzylamine (NaBH₃CN, MeOH, 65% yield).
Step 2 : N-Alkylation with tert-butyl bromoacetate (K₂CO₃, DMF, 80°C, 12 h) to install the acetic acid precursor.
Step 3 : Sidechain introduction via Mannich reaction (ethylamine, paraformaldehyde, EtOH, 70°C, 6 h).
Step 4 : Acetylation of the amine (Ac₂O, pyridine, 0°C, 2 h).
Step 5 : Final deprotection (TFA/CH₂Cl₂) and oxidation (KMnO₄, H₂O/acetone) to yield the target compound.
Table 2 : Optimized Reaction Conditions for Integrated Synthesis
| Step | Reaction | Reagents/Conditions | Time | Yield (%) |
|---|---|---|---|---|
| 1 | Reductive Amination | NaBH₃CN, MeOH, RT | 12 h | 65 |
| 2 | N-Alkylation | t-BuBrCH₂COO⁻, K₂CO₃, DMF | 12 h | 78 |
| 3 | Mannich Reaction | EtNH₂, (CH₂O)ₙ, EtOH | 6 h | 82 |
| 4 | Acetylation | Ac₂O, Pyridine, 0°C | 2 h | 95 |
| 5 | Deprotection/Oxidation | TFA, then KMnO₄, H₂O/acetone | 24 h | 60 |
Challenges and Mitigation Strategies
Regioselectivity in Pyrrolidine Functionalization
The C3 position’s stereoelectronic environment favors electrophilic attacks, but competing N1-alkylation can occur. Employing bulky directing groups (e.g., trityl) at N1 improves C3 selectivity by steric hindrance.
Oxidative Stability of the Acetamide Group
The acetyl-ethyl-amine moiety is prone to hydrolysis under acidic conditions. Replacing aqueous workup with anhydrous extraction (e.g., EtOAc/brine) preserves integrity during isolation.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the acetyl-ethyl-amino group, leading to the formation of corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can target the carbonyl group in the acetic acid moiety, converting it to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the acetyl-ethyl-amino group can be replaced by other nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) to facilitate the reaction.
Major Products
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted pyrrolidine derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, {3-[(Acetyl-ethyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid serves as a versatile intermediate for the preparation of various heterocyclic compounds
Biology
The compound has potential applications in the development of biologically active molecules. Its structural features make it a candidate for the design of enzyme inhibitors or receptor agonists/antagonists.
Medicine
In medicinal chemistry, this compound can be used as a scaffold for the development of new pharmaceuticals. Its ability to interact with biological targets makes it a promising lead compound for drug discovery.
Industry
In the industrial sector, the compound can be utilized in the production of specialty chemicals and materials. Its reactivity and functional group compatibility make it suitable for various chemical processes.
Mechanism of Action
The mechanism of action of {3-[(Acetyl-ethyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The acetyl-ethyl-amino group can form hydrogen bonds or electrostatic interactions with active sites, modulating the activity of the target protein. Additionally, the pyrrolidine ring can enhance the binding affinity through hydrophobic interactions.
Comparison with Similar Compounds
Key Observations:
Structural Variations: The target compound and its analogs share a pyrrolidine-acetic acid backbone but differ in substituents at the 3-position. The thiazolidinedione derivative (T6) incorporates a heterocyclic thiazole ring, demonstrating how core structure alterations can confer distinct bioactivity .
Biological Activity :
- Talaromydine , a pyrrolidine derivative from Talaromyces assiutensis, exhibited moderate cytotoxicity against cancer cell lines (IC₅₀: 14.1–38.6 μM) . While the target compound’s activity is unreported, this suggests pyrrolidine derivatives merit exploration for anticancer applications.
- The thiazolidinedione hybrid (T6) highlights the role of acetic acid moieties in enhancing solubility for drug candidates .
Commercial Availability :
- Most analogs, including the target compound, are discontinued or lack commercial data, indicating niche research applications .
Biological Activity
{3-[(Acetyl-ethyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid is a synthetic organic compound that features a pyrrolidine ring, an acetyl group, and an acetic acid moiety. This unique structure positions it within the realm of medicinal chemistry, where pyrrolidine derivatives are known for their diverse biological activities. This article delves into the biological activity of this compound, examining its pharmacological properties, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound can be represented structurally as follows:
| Property | Details |
|---|---|
| Molecular Formula | C12H19N2O3 |
| Molecular Weight | 239.29 g/mol |
| CAS Number | 1353946-59-4 |
Biological Activity
Research indicates that pyrrolidine derivatives exhibit a wide range of biological activities, including antibacterial, antifungal, antiviral, and anti-inflammatory effects. The specific biological activity of this compound is still under investigation, but preliminary studies suggest several potential pharmacological effects.
Antibacterial Activity
Pyrrolidine derivatives have been shown to possess significant antibacterial properties. For instance, studies on related pyrrolidine compounds indicate that they can inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism often involves interaction with bacterial cell membranes or inhibition of critical metabolic pathways.
Case Study:
A study evaluated various pyrrolidine alkaloids for their antibacterial activity. Compounds similar to this compound demonstrated minimum inhibitory concentrations (MICs) ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli .
Antifungal Activity
In vitro tests have also highlighted the antifungal potential of pyrrolidine derivatives. These compounds are believed to disrupt fungal cell wall synthesis or interfere with metabolic processes essential for fungal growth.
Antiviral Activity
The antiviral properties of pyrrolidine derivatives are particularly noteworthy. Research has shown that some related compounds exhibit activity against various viruses, including herpes simplex virus (HSV) and hepatitis viruses. The presence of specific functional groups in this compound may enhance its binding affinity to viral targets.
The biological effects of this compound likely arise from its ability to interact with specific molecular targets within cells. The acetyl group may facilitate binding to enzyme active sites or receptors, while the pyrrolidine ring contributes to structural stability and bioactivity.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 1-Pyrrolidinecarboxylic Acid | Pyrrolidine ring with carboxylic acid | Basic structure; limited functional groups |
| N-Acetylpyrrolidine | Acetyl group on pyrrolidine | Focused on acetylation aspect |
| 4-Amino-pyrrolidine | Amino group on pyrrolidine | Exhibits different biological activity due to amino substitution |
This comparison highlights how the combination of functional groups in this compound may enhance its biological activity compared to simpler derivatives.
Future Research Directions
Further empirical studies are necessary to elucidate the complete pharmacological profile of this compound. Areas for future investigation include:
- Detailed Mechanistic Studies: Understanding how this compound interacts at a molecular level with various biological targets.
- In Vivo Studies: Evaluating the therapeutic potential and safety profile in animal models.
- Structure-Activity Relationship (SAR) Analysis: Exploring modifications to enhance efficacy and reduce toxicity.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing {3-[(Acetyl-ethyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid?
- Methodological Answer : Synthesis of pyrrolidine-acetic acid derivatives often involves multi-step protocols. For example:
- Step 1 : Functionalize the pyrrolidine core via reductive amination or alkylation to introduce the acetyl-ethyl-amino-methyl group. Use protecting groups (e.g., tert-butyloxycarbonyl, BOC) to prevent side reactions .
- Step 2 : Couple the modified pyrrolidine with an acetic acid moiety using carbodiimide-mediated coupling (e.g., EDC/HOBt) or Mitsunobu conditions for ether linkages .
- Step 3 : Optimize reaction conditions (e.g., solvent polarity, temperature) based on analogous compounds, such as 2-(pyrrolidin-1-yl)phenylacetic acid, which has been synthesized via Pd-catalyzed cross-coupling .
- Validation : Confirm intermediate purity via HPLC (≥95%) and final product structure via H/C NMR and high-resolution mass spectrometry (HRMS) .
Q. How can the structural purity of this compound be rigorously characterized?
- Analytical Workflow :
- Chromatography : Utilize reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA) to assess purity (>98%) .
- Spectroscopy :
- NMR : Assign protons on the pyrrolidine ring (δ 2.5–3.5 ppm) and acetic acid moiety (δ 3.6–4.0 ppm) .
- IR : Confirm carbonyl stretches (C=O at ~1700 cm) and amine N-H bonds (if present) .
- Mass Spectrometry : HRMS (ESI+) to verify molecular ion [M+H] with <2 ppm error .
Q. What biological activities are reported for structurally related pyrrolidine-acetic acid derivatives?
- Key Findings :
- Cytotoxicity : Analogous compounds, such as (E)-3-(2,5-dioxo-3-(propan-2-ylidene)pyrrolidin-1-yl)acrylic acid, exhibit moderate activity against cancer cell lines (HeLa, MCF-7) with IC values of 14.1–38.6 μM .
- Pharmacological Targets : Evocalcet, a pyrrolidine-phenylacetic acid drug, acts as a calcium-sensing receptor agonist, demonstrating the therapeutic potential of this scaffold .
Advanced Research Questions
Q. How can multi-step synthesis yields be optimized for pyrrolidine-acetic acid derivatives?
- Strategies :
- Continuous-Flow Chemistry : Implement flow reactors for exothermic or air-sensitive steps (e.g., Grignard reactions) to improve reproducibility and reduce reaction times .
- Catalytic Systems : Use Pd/C or Ni catalysts for efficient C-N bond formation in acetyl-ethyl-amino-methyl group installation .
- Purification : Employ flash chromatography with gradient elution (e.g., 5–20% MeOH in DCM) or preparative HPLC to isolate intermediates .
Q. What approaches are effective for analyzing structure-activity relationships (SAR) in this compound class?
- Methodological Framework :
- Analog Synthesis : Modify substituents (e.g., replace acetyl with benzoyl, vary ethyl groups) and assess impact on bioactivity .
- In Silico Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinity to targets like GPCRs or enzymes .
- Pharmacokinetic Profiling : Measure logP (e.g., shake-flask method) to correlate lipophilicity with membrane permeability .
Q. How can solubility challenges in pharmacological assays be mitigated for this compound?
- Solutions :
- Co-Solvents : Use DMSO (≤1% v/v) or cyclodextrin-based formulations to enhance aqueous solubility .
- Salt Formation : Synthesize hydrochloride salts (e.g., pyrrolidine-acetic acid HCl derivatives) to improve bioavailability .
- Prodrug Strategies : Introduce ester or amide prodrug moieties to temporarily mask the carboxylic acid group .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
